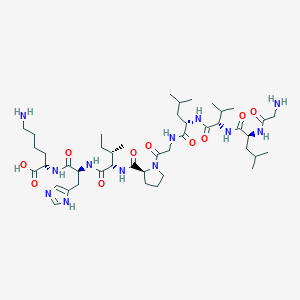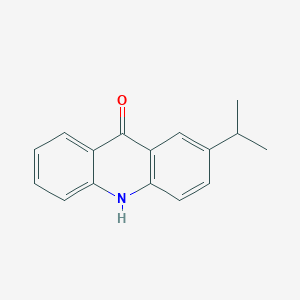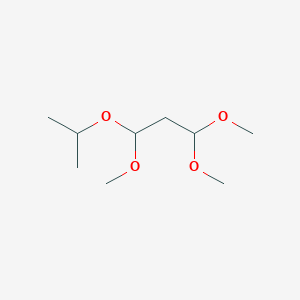![molecular formula C16H32O4 B12574850 1,2-Undecanediol, 11-[(tetrahydro-2H-pyran-2-yl)oxy]- CAS No. 265327-49-9](/img/structure/B12574850.png)
1,2-Undecanediol, 11-[(tetrahydro-2H-pyran-2-yl)oxy]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Undecanediol, 11-[(tetrahydro-2H-pyran-2-yl)oxy]- is a chemical compound with the molecular formula C16H32O4. This compound is characterized by the presence of a tetrahydropyran-2-yloxy group attached to an undecanediol backbone. It is used in various chemical and industrial applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Undecanediol, 11-[(tetrahydro-2H-pyran-2-yl)oxy]- typically involves the protection of hydroxyl groups using tetrahydropyranyl (THP) groups. The reaction conditions often include the use of acid catalysts to facilitate the formation of the THP ether. For example, the reaction of 1,2-undecanediol with dihydropyran in the presence of an acid catalyst like p-toluenesulfonic acid can yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
1,2-Undecanediol, 11-[(tetrahydro-2H-pyran-2-yl)oxy]- can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The THP group can be substituted with other protective groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Acidic or basic conditions can facilitate the substitution reactions, often using reagents like hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce primary or secondary alcohols .
Aplicaciones Científicas De Investigación
1,2-Undecanediol, 11-[(tetrahydro-2H-pyran-2-yl)oxy]- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a protective group for hydroxyl functionalities.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,2-Undecanediol, 11-[(tetrahydro-2H-pyran-2-yl)oxy]- involves its interaction with various molecular targets and pathways. The THP group can protect hydroxyl groups during chemical reactions, preventing unwanted side reactions. This protection is crucial in multi-step synthesis processes where selective reactivity is required .
Comparación Con Compuestos Similares
Similar Compounds
2-(Tetrahydro-2H-pyran-2-yloxy)ethanol: Similar in structure but with a shorter carbon chain.
1-Butanol, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-: Another compound with a THP group but different backbone structure.
Uniqueness
1,2-Undecanediol, 11-[(tetrahydro-2H-pyran-2-yl)oxy]- is unique due to its longer carbon chain and the presence of two hydroxyl groups, which provide additional sites for chemical modification. This makes it a versatile compound in synthetic chemistry and industrial applications .
Propiedades
Número CAS |
265327-49-9 |
|---|---|
Fórmula molecular |
C16H32O4 |
Peso molecular |
288.42 g/mol |
Nombre IUPAC |
11-(oxan-2-yloxy)undecane-1,2-diol |
InChI |
InChI=1S/C16H32O4/c17-14-15(18)10-6-4-2-1-3-5-8-12-19-16-11-7-9-13-20-16/h15-18H,1-14H2 |
Clave InChI |
ZHYIYRIORJXPHX-UHFFFAOYSA-N |
SMILES canónico |
C1CCOC(C1)OCCCCCCCCCC(CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{4-[4-(3-Methylphenyl)-2-(4-methylthiophen-2-yl)-1,3-thiazol-5-yl]pyridin-2-yl}-2-phenylacetamide](/img/structure/B12574768.png)
![9,9,11-Trimethyl-7,8,12-trioxaspiro[5.6]dodecane](/img/structure/B12574779.png)
![3-[(1R,3S)-3-(6-Amino-9H-purin-9-yl)cyclopentyl]prop-2-en-1-ol](/img/structure/B12574792.png)
![Formic acid--4,4'-[decane-1,10-diylbis(oxy)]diphenol (2/1)](/img/structure/B12574795.png)
![Ethyl 3-{2-[(trifluoromethanesulfonyl)oxy]phenyl}prop-2-enoate](/img/structure/B12574799.png)

![Tert-butyl 2-{3-[2-(pyridin-3-YL)ethyl]-1,2,4-oxadiazol-5-YL}pyrrolidine-1-carboxylate](/img/structure/B12574811.png)


![N-[4-[2-Butyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(2-phenylethyl)amine](/img/structure/B12574828.png)
![3-Chlorobicyclo[4.2.0]octa-1,3,5-triene-2,5-diol](/img/structure/B12574832.png)


![N-[4-[4-(3-Methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(3-phenylpropyl)amine](/img/structure/B12574851.png)
